

# 7-Ethylindole CAS number 22867-74-9

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## Compound of Interest

Compound Name: 7-Ethylindole

Cat. No.: B1586515

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An In-Depth Technical Guide to **7-Ethylindole** (CAS: 22867-74-9)

## Introduction

**7-Ethylindole**, identified by CAS number 22867-74-9, is a substituted indole derivative that has emerged as a cornerstone intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry.<sup>[1][2]</sup> Its structural framework, featuring an ethyl group at the 7-position of the indole nucleus, provides a versatile scaffold for the development of complex molecules with significant biological activity. While it is most prominently recognized as a crucial precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, its utility extends to a wide array of other pharmacologically active agents.<sup>[1][2]</sup> More recently, **7-Ethylindole** has garnered attention in the field of sustainable energy as a promising liquid organic hydrogen carrier (LOHC), highlighting its expanding industrial relevance.<sup>[2][3]</sup>

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, synthesis methodologies, analytical characterization, and diverse applications of this pivotal compound.

## Physicochemical and Spectroscopic Properties

**7-Ethylindole** is typically a clear, colorless to light brown liquid at room temperature.<sup>[1][4]</sup> Understanding its physical and spectroscopic properties is fundamental for its application in synthesis, purification, and structural elucidation of its derivatives.

## Physical and Chemical Data Summary

The key properties of **7-Ethylindole** are summarized in the table below. These values are essential for reaction planning, safety assessments, and analytical method development.

Property	Value	Source
CAS Number	22867-74-9	[5]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N	[5][6]
Molecular Weight	145.20 g/mol	[5]
Appearance	Clear colorless to pale yellow/brown liquid or oil	[1][4]
Density	~1.058 g/mL at 20 °C	
Boiling Point	281.9 ± 9.0 °C at 760 mmHg	[6]
Flash Point	109 °C (228.2 °F) - closed cup	
Refractive Index (n <sub>20/D</sub> )	~1.603	
logP (Octanol/Water)	2.248 - 3.13 (Calculated)	[6][7]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[6]

## Spectroscopic Analysis Profile

Spectroscopic data is critical for confirming the identity and purity of **7-Ethylindole**. The following is a predictive analysis based on the known structure and typical spectral data for indole derivatives.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a broad singlet for the N-H proton (typically downfield, ~8.0 ppm), multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to protons on the benzene ring, and distinct signals for the pyrrole ring protons. The ethyl group will present as a quartet (CH<sub>2</sub>) around 2.8 ppm coupled to a triplet (CH<sub>3</sub>) around 1.3 ppm.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR spectrum will show ten distinct signals. The carbons of the fused benzene ring will appear in the aromatic region

(~115-135 ppm). The pyrrole ring carbons (C2 and C3) are also characteristic, appearing around 100-125 ppm. The aliphatic carbons of the ethyl group will be found upfield, with the CH<sub>2</sub> carbon around 25 ppm and the CH<sub>3</sub> carbon around 14 ppm.[8]

- **IR (Infrared) Spectroscopy:** The IR spectrum is useful for identifying key functional groups. A prominent sharp peak around 3400 cm<sup>-1</sup> corresponds to the N-H stretching vibration. Aromatic C-H stretching appears just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm<sup>-1</sup>. Aromatic C=C stretching vibrations are found in the 1450-1600 cm<sup>-1</sup> region.
- **MS (Mass Spectrometry):** Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M<sup>+</sup>) at an m/z ratio of 145, corresponding to the molecular weight of the compound.[5]

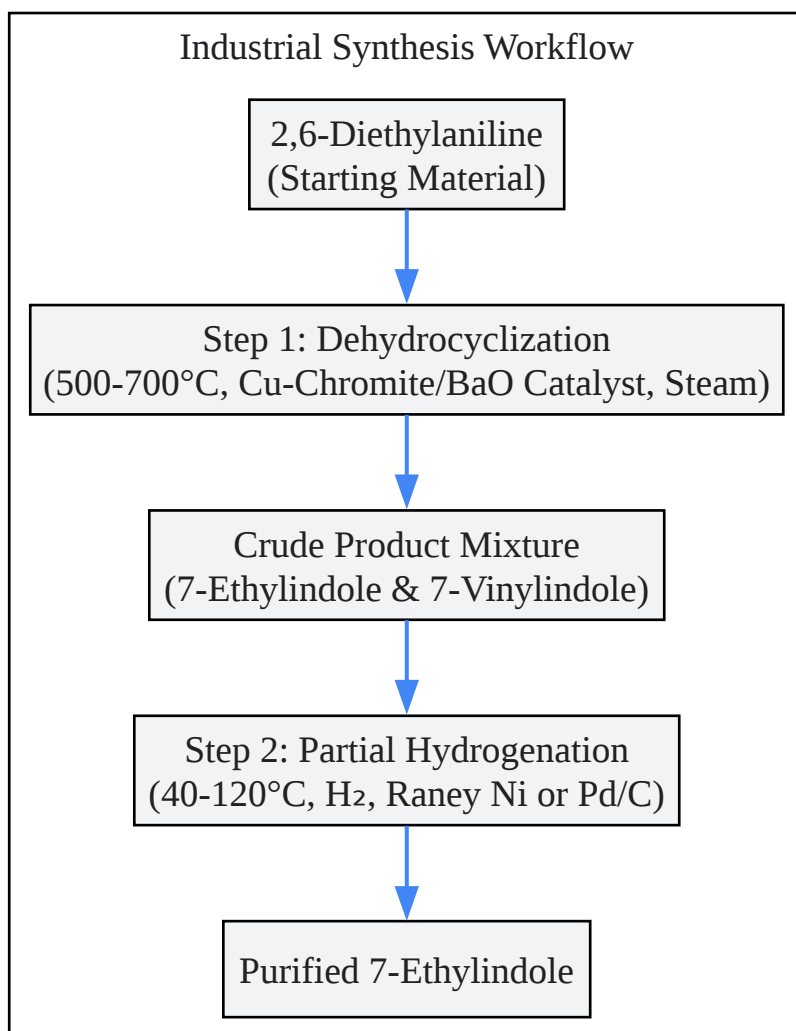
## Synthesis and Manufacturing

The industrial production of **7-Ethylindole** has been optimized to achieve high yield and purity, primarily through a two-step dehydrocyclization and hydrogenation process starting from 2,6-diethylaniline.[9][10] This method is superior to older, lower-yield techniques that used reagents like aluminum chloride.[9]

### Catalytic Dehydrocyclization of 2,6-Diethylaniline

This process is the most economically viable and efficient route for large-scale synthesis.[9]

- **Step 1: Dehydrocyclization:** 2,6-diethylaniline is vaporized and passed over a specialized catalyst at high temperatures in the presence of steam. The catalyst, typically copper chromite activated with barium oxide, facilitates an intramolecular cyclization and dehydrogenation, forming the indole ring.[9] This step, however, also produces 7-vinylindole as a significant by-product.[9]
- **Step 2: Partial Hydrogenation:** The raw product mixture from the first step is subjected to a partial hydrogenation.[9] This crucial step selectively reduces the vinyl group of the 7-vinylindole by-product to an ethyl group using a catalyst like Raney nickel or a precious metal catalyst (e.g., Pd, Pt) under a hydrogen atmosphere.[9] This not only converts the by-product into the desired product but also simplifies the final purification process, leading to a significant increase in the overall yield and purity of **7-Ethylindole**. [9][10]



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Caption: Industrial synthesis workflow for **7-Ethylindole**.

## Experimental Protocol: Synthesis of 7-Ethylindole

The following protocol is a representative summary based on patented industrial processes.<sup>[9]</sup>  
<sup>[10]</sup>

### Step 1: Catalytic Dehydrocyclization

- Pack a fixed-bed reactor with a copper chromite catalyst activated with barium oxide.
- Heat the reactor to an operating temperature between 550°C and 650°C.<sup>[9]</sup>

- Introduce a gaseous feed stream of 2,6-diethylaniline and water (steam) into the reactor. The molar ratio of steam to the aniline starting material can range from 3:1 to 75:1.[9]
- Maintain the reaction at atmospheric pressure.
- Collect the organic reaction product after it exits the reactor and cools. This crude product will contain **7-Ethylindole**, unreacted 2,6-diethylaniline, and 7-vinylindole.

#### Step 2: Partial Hydrogenation

- Transfer the crude organic product from Step 1 into a stirring autoclave.
- Add a hydrogenation catalyst, such as Raney nickel (0.1 to 1.0% by weight).[9]
- Seal the autoclave and purge with hydrogen gas.
- Heat the mixture to a temperature of 50-60°C while stirring.[9]
- Pressurize the autoclave with hydrogen gas to 5-6 bar.[9]
- Maintain the reaction until hydrogen uptake ceases, indicating the complete conversion of vinyl groups.
- Cool the autoclave, vent the excess pressure, and filter the catalyst from the reaction mixture.
- The resulting liquid is a mixture enriched in **7-Ethylindole**, which can be purified further by fractional vacuum distillation to yield the final product with ≥98% purity.[10]

## Applications in Medicinal Chemistry and Drug Development

**7-Ethylindole** is a highly valued building block in medicinal chemistry due to the indole nucleus being a "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals.[11][12]

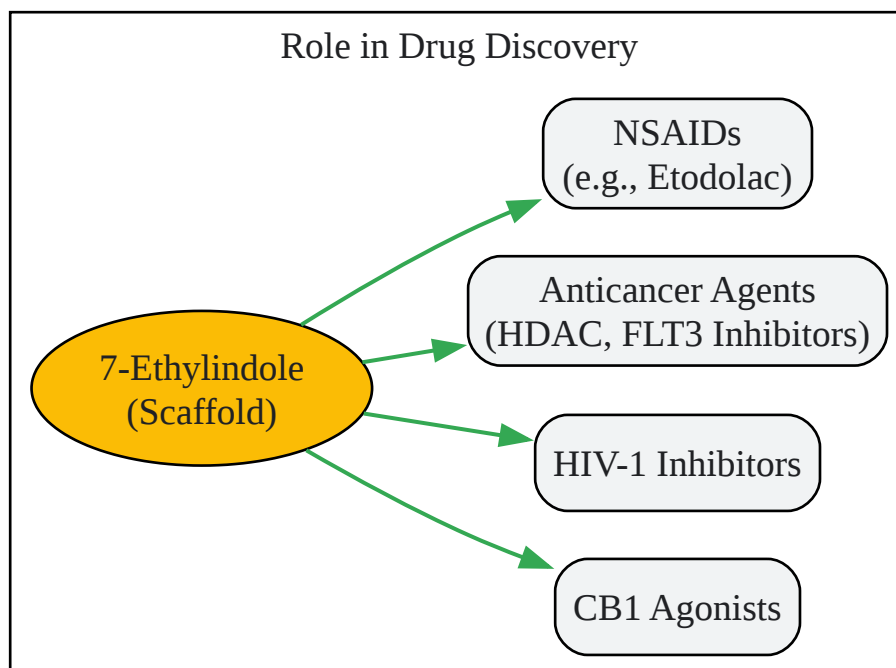
## Key Intermediate in Etodolac Synthesis

The most prominent application of **7-Ethylindole** is as a key starting material for the synthesis of Etodolac, a widely used NSAID for managing pain and inflammation associated with arthritis. The synthesis proceeds via 7-ethyltryptophol, an intermediate directly prepared from **7-ethylindole**.<sup>[1][13]</sup>

## Versatile Scaffold for Novel Therapeutics

Beyond Etodolac, the **7-ethylindole** core has been incorporated into a variety of investigational drug candidates targeting diverse biological pathways. Its derivatives have shown potential as:

- **CB1 Receptor Agonists:** For potential applications in pain management and neurological disorders.
- **HIV-1 Inhibitors:** As part of benzoylpiperazinyl-indolyl ethane dione derivatives.
- **Anticancer Agents:** Used in the preparation of bis(indolyl)alkanehydroxamic acids as histone deacetylase (HDAC) inhibitors and bis(1H-indol-2-yl)methanones as inhibitors of receptor tyrosine kinases like FLT3, which are implicated in certain cancers.<sup>[12]</sup>
- **Insulin-like Compounds:** Employed in the parallel synthesis of indolylquinones.



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Caption: **7-Ethylindole** as a versatile scaffold in drug discovery.

## Emerging Application: Liquid Organic Hydrogen Carrier (LOHC)

A novel application for **7-Ethylindole** is in the field of hydrogen energy storage. It has been identified as a new and efficient LOHC.[3] Key advantages include:

- **High Hydrogen Capacity:** It has a hydrogen storage capacity of 5.23% by weight.[3]
- **Favorable Physical Properties:** It possesses a low melting point (-14 °C), ensuring it remains liquid over a wide range of operating temperatures.[3]
- **Efficient Kinetics:** Complete dehydrogenation to release high-purity hydrogen can be achieved in a reasonable timeframe at 190 °C, making it suitable for applications like powering proton exchange membrane fuel cells.[3]

## Safety, Handling, and Storage

Proper handling and storage of **7-Ethylindole** are essential to ensure laboratory safety.

## Hazard Identification

According to the Globally Harmonized System (GHS), **7-Ethylindole** is classified with the following primary hazards:[5]

- H318: Causes serious eye damage.
- H315: Causes skin irritation.

## Recommended Safety Precautions

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, splash-proof safety goggles or a face shield, and a lab coat.[14]

- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[14][15]
- First Aid:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
  - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[15]
  - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[15]
  - Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[15]

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
- Recommended storage temperature is between 2-8°C to maintain long-term stability.
- Keep away from sources of ignition as it is a combustible liquid.

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